methyl N6-carbamimidoyl-D-lysylglycinate
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Overview
Description
Methyl N6-carbamimidoyl-D-lysylglycinate is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of lysine, an essential amino acid, and incorporates a carbamimidoyl group, which is known for its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N6-carbamimidoyl-D-lysylglycinate typically involves the following steps:
Starting Materials: The synthesis begins with D-lysine and methyl glycinate.
Formation of Carbamimidoyl Group: The carbamimidoyl group is introduced through a reaction with cyanamide or a similar reagent.
Coupling Reaction: The D-lysine is then coupled with methyl glycinate under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform reaction conditions.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl N6-carbamimidoyl-D-lysylglycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl N6-carbamimidoyl-D-lysylglycinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl N6-carbamimidoyl-D-lysylglycinate involves its interaction with specific molecular targets. The carbamimidoyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
N6-Carboxymethyllysine: Another lysine derivative with a carboxymethyl group.
Methyl Glycinate: A simpler compound used as a starting material in the synthesis of methyl N6-carbamimidoyl-D-lysylglycinate.
Uniqueness
This compound is unique due to its combination of a carbamimidoyl group with a lysine backbone. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H21N5O3 |
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Molecular Weight |
259.31 g/mol |
IUPAC Name |
methyl 2-[[(2R)-2-amino-6-(diaminomethylideneamino)hexanoyl]amino]acetate |
InChI |
InChI=1S/C10H21N5O3/c1-18-8(16)6-15-9(17)7(11)4-2-3-5-14-10(12)13/h7H,2-6,11H2,1H3,(H,15,17)(H4,12,13,14)/t7-/m1/s1 |
InChI Key |
VRZKYZXLYMKTKT-SSDOTTSWSA-N |
Isomeric SMILES |
COC(=O)CNC(=O)[C@@H](CCCCN=C(N)N)N |
Canonical SMILES |
COC(=O)CNC(=O)C(CCCCN=C(N)N)N |
Origin of Product |
United States |
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